molecular formula C18H15BrN2O3 B4543036 3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one

3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one

Cat. No. B4543036
M. Wt: 387.2 g/mol
InChI Key: JZAQYTPXVXLSIW-FPLPWBNLSA-N
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Description

The compound is a multifunctional organic molecule featuring a bromophenyl group, a furanyl group, and a pyrazolyl group linked through a propenone bridge. Such compounds are of interest due to their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex organic molecules like this often involves multistep reactions, starting from simpler precursors. For example, the synthesis of similar molecules has been achieved through reactions involving aldehydes, ketones, and hydrazines in the presence of various catalysts or under specific conditions that promote cyclization and substitution reactions (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been elucidated using X-ray crystallography, showcasing how the spatial arrangement of atoms and functional groups influences the compound's properties and reactivity. For instance, the hydrogen-bonded chains observed in chloro-methyl-phenyl-pyrazol-propenones indicate how intermolecular interactions can affect the crystal packing and stability (Trilleras, Jorge, et al., 2005).

Scientific Research Applications

Synthetic Routes and Reactions

  • Research has explored the synthesis and reactions of α-acetylenic ketones containing a nitrofuran ring, demonstrating the versatility of furan derivatives in organic synthesis. This study highlights methods for preparing complex molecules with potential applications in material science and pharmaceuticals (Sasaki & Yoshioka, 1971).

Molecular Structures and Crystallography

  • Studies on molecules such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have revealed insights into hydrogen-bonded chains and molecular packing, contributing to the understanding of molecular interactions critical for the development of new materials and drug design (Trilleras et al., 2005).

Antimicrobial and Fungitoxic Activities

  • The synthesis and evaluation of fungitoxic activities of 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles and their complexes reveal potential applications in agriculture as novel fungicides. These compounds show growth-inhibiting activity against phytopathogenic fungi, indicating their potential use in pest management (Singh, Sangwan, & Dhindsa, 2000).

Photophysical Properties and Applications

  • The investigation into hydrogen-bonded supramolecular structures of pyrazole Schiff bases has implications for the development of new materials with specific photophysical properties. Such materials could find applications in sensors, molecular electronics, and photovoltaics (Feng et al., 2018).

Anticancer and Medicinal Chemistry

  • The synthesis of novel compounds, such as 1H-thieno[3,4-c]pyrazoles and their evaluation as potential anticancer agents, underscores the importance of furan and pyrazole derivatives in medicinal chemistry. Such studies pave the way for the development of new therapeutic agents with improved efficacy and safety profiles (Chou et al., 2007).

properties

IUPAC Name

(Z)-3-[5-[(3-bromophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-21-10-9-17(20-21)18(22)8-7-14-5-6-16(24-14)12-23-15-4-2-3-13(19)11-15/h2-11H,12H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAQYTPXVXLSIW-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C\C2=CC=C(O2)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-{5-[(3-bromophenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
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3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
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3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
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3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
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3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
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3-{5-[(3-bromophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one

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